molecular formula C5H8N2O2 B2974345 (5S)-3,5-Dimethylimidazolidine-2,4-dione CAS No. 71921-89-6

(5S)-3,5-Dimethylimidazolidine-2,4-dione

Cat. No.: B2974345
CAS No.: 71921-89-6
M. Wt: 128.131
InChI Key: WCJZFXWWQURWGE-VKHMYHEASA-N
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Description

(5S)-3,5-Dimethylimidazolidine-2,4-dione is an organic compound belonging to the class of imidazolidines It is characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms, with methyl groups attached to the 3rd and 5th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-3,5-Dimethylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-methylurea with acetone in the presence of a strong acid catalyst, such as hydrochloric acid, to form the imidazolidine ring. The reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(5S)-3,5-Dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.

    Substitution: The methyl groups attached to the imidazolidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, such as halides or amines, into the molecule.

Scientific Research Applications

(5S)-3,5-Dimethylimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylimidazolidine-2,4-dione: Lacks the stereochemistry specified by the (5S) configuration.

    1,3-Dimethylimidazolidine-2,4-dione: Differently substituted imidazolidine with distinct chemical properties.

    5-Methylimidazolidine-2,4-dione: Contains only one methyl group, leading to different reactivity and applications.

Uniqueness

(5S)-3,5-Dimethylimidazolidine-2,4-dione is unique due to its specific stereochemistry, which can influence its interactions with other molecules and its overall reactivity. This stereochemistry may confer specific biological activity or chemical properties that are not observed in similar compounds without the (5S) configuration.

Properties

IUPAC Name

(5S)-3,5-dimethylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-3-4(8)7(2)5(9)6-3/h3H,1-2H3,(H,6,9)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJZFXWWQURWGE-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N(C(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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